Benzyl 4-(((6-methoxy-4-oxo-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(((6-methoxy-4-oxo-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(((6-methoxy-4-oxo-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperidine moiety, and the final esterification with benzyl groups. Common reagents used in these reactions include methoxybenzaldehyde, pivaloyl chloride, and piperidine derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(((6-methoxy-4-oxo-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the quinazolinone core to a dihydroquinazoline.
Substitution: Substitution of the benzyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydroquinazoline analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(((6-methoxy-4-oxo-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Piperidine Carboxylates: Compounds with piperidine moieties and carboxylate groups.
Methoxybenzyl Esters: Compounds with methoxybenzyl ester functionalities.
Uniqueness
Benzyl 4-(((6-methoxy-4-oxo-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C29H35N3O7 |
---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
benzyl 4-[[3-(2,2-dimethylpropanoyloxymethyl)-6-methoxy-4-oxoquinazolin-7-yl]oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C29H35N3O7/c1-29(2,3)27(34)39-19-32-18-30-23-15-25(24(36-4)14-22(23)26(32)33)37-16-21-10-12-31(13-11-21)28(35)38-17-20-8-6-5-7-9-20/h5-9,14-15,18,21H,10-13,16-17,19H2,1-4H3 |
InChI Key |
XRCOHVSDDNLDKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C=NC2=CC(=C(C=C2C1=O)OC)OCC3CCN(CC3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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